5-Bromo-2-(2-fluoroethoxy)pyridine
Description
5-Bromo-2-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 2-fluoroethoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the bromine and fluorine substituents, which modulate reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4H2 |
InChI Key |
OCSPJVUWDYZHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoroethoxy)pyridine typically involves the reaction of 5-bromopyridine with 2-fluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the fluoroethoxy group. Common bases used in this reaction include potassium carbonate or sodium hydride .
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-2-(2-fluoroethoxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(2-fluoroethoxy)pyridine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoroethoxy)pyridine involves its interaction with specific molecular targets. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)
- Structure : Trifluoroethoxy group at 2-position.
- Properties : Higher electron-withdrawing effect due to three fluorine atoms, increasing stability and altering reaction kinetics. Purity: 95+% .
- Synthesis Yield : Comparable to other fluoroalkoxy derivatives (e.g., 79–91% for similar compounds) .
5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7)
- Structure : Difluoromethoxy group at 2-position.
- Properties : Boiling point = 194°C; density = 1.67 g/cm³; flash point = 71°C .
5-Bromo-2-methoxypyridine
- Structure : Methoxy group at 2-position.
- Properties : Simpler substituent with lower molecular weight (MW ≈ 188 g/mol vs. ~225 g/mol for fluoroethoxy analogues). Methoxy is electron-donating, contrasting with the electron-withdrawing nature of fluoroethoxy groups .
Analogues with Extended or Bulky Substituents
5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine (CAS 494772-07-5)
- Structure : Bulky tetrahydropyranyloxy group at 2-position.
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (CAS 1288996-83-7)
- Structure : Extended alkoxy chain (2-methoxyethoxy) and methyl group at 3-position.
- Properties : The methyl group introduces steric effects, while the extended chain enhances lipophilicity .
Halogenated Analogues with Mixed Substituents
5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)
- Structure : Bromine at 5-position, trifluoromethyl at 3-position, and hydroxyl at 2-position.
5-Bromo-2-chloro-4-ethoxypyridine (CAS 52311-48-5)
- Structure : Bromine at 5-position, chlorine at 2-position, ethoxy at 4-position.
- Properties : Dual halogen substituents (Br and Cl) enhance electrophilicity, enabling diverse cross-coupling reactions .
Electronic and Reactivity Trends
- Electron-Withdrawing Effects : Fluoroalkoxy groups (e.g., 2-fluoroethoxy, trifluoroethoxy) enhance the electrophilicity of the pyridine ring, facilitating SNAr reactions. Trifluoroethoxy has a stronger effect than 2-fluoroethoxy .
- Steric Effects : Bulky groups (e.g., tetrahydropyranyloxy) reduce reaction rates in cross-coupling reactions compared to smaller substituents like methoxy .
- Solubility : Fluoroalkoxy groups improve solubility in organic solvents, whereas hydroxyl or polar groups (e.g., in 76041-79-7) enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
